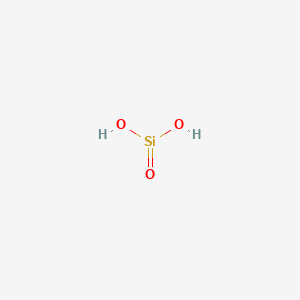
5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt can be represented by the SMILES stringC1CCC (CC1)NC2CCCCC2.OC (=O)Cc3c [nH]c4ccc (O)cc34 . This indicates the presence of two distinct parts in the molecule: the dicyclohexylammonium part (C1CCC (CC1)NC2CCCCC2) and the 5-Hydroxyindole-3-acetic acid part (OC (=O)Cc3c [nH]c4ccc (O)cc34). Physical And Chemical Properties Analysis
5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt is a white crystalline compound . It has a molecular weight of 372.50 and an empirical formula of C10H9NO3 · C12H23N . The compound should be stored at a temperature of −20°C .Scientific Research Applications
Serotonin Metabolite
5-Hydroxyindole-3-acetic acid (dicyclohexylammonium) salt is a major metabolite of serotonin . It plays a crucial role in the serotonin pathway, which is significant in many biological processes, including mood regulation, gastrointestinal function, and cardiovascular function.
Biochemical Research
This compound is widely used in biochemical research . Its unique properties make it a valuable tool in the study of various biochemical processes.
Material Engineering
Researchers have utilized 5-Hydroxyindole-3-acetic acid (dicyclohexylammonium) salt to engineer novel materials with enhanced performance characteristics . The exact nature of these materials and their applications can vary widely, but this demonstrates the compound’s versatility.
Environmental Health Research
In environmental health research, this compound has been used to investigate the influence of fine particulate matter (PM2.5) on lung impairment . This is a critical area of study given the increasing concern about air quality and its impact on health.
Pharmaceutical Testing
5-Hydroxyindole-3-acetic acid (dicyclohexylammonium) salt is also used for pharmaceutical testing . It can be used as a reference standard for accurate results in various pharmaceutical analyses.
Mechanism of Action
Target of Action
5-Hydroxyindole-3-acetic acid (5-HIAA) is a major metabolite of serotonin . It is primarily targeted towards the serotonin receptors in the body. Serotonin, also known as 5-hydroxytryptamine (5-HT), is a key neurotransmitter that regulates a wide range of physiological functions, including mood, appetite, and sleep .
Mode of Action
These interactions can lead to various changes in the body, depending on the specific type of serotonin receptor involved .
Biochemical Pathways
5-HIAA is involved in the serotonin metabolic pathway. Serotonin is metabolized by monoamine oxidase to produce 5-HIAA, which is then excreted in the urine . Changes in the levels of 5-HIAA can affect the serotonin pathway and its downstream effects, potentially impacting mood, appetite, and sleep .
Result of Action
The molecular and cellular effects of 5-HIAA’s action are largely dependent on its role as a serotonin metabolite. By interacting with serotonin receptors, 5-HIAA can influence a variety of physiological processes. For example, it may play a role in regulating mood and appetite, among other functions .
Action Environment
The action, efficacy, and stability of 5-HIAA can be influenced by various environmental factors. For instance, factors such as pH and temperature could potentially affect the stability of 5-HIAA. Additionally, the presence of other substances in the body, such as drugs or toxins, could potentially interfere with the action of 5-HIAA .
Safety and Hazards
The compound can cause skin irritation and serious eye irritation . In case of contact with skin, it is recommended to wash off immediately with soap and plenty of water . If it comes in contact with eyes, rinse cautiously with water for several minutes and seek medical attention if irritation persists .
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-(5-hydroxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H9NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h11-13H,1-10H2;1-2,4-5,11-12H,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDSGTAJKGNSEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC2=C(C=C1O)C(=CN2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyindole-3-acetic acid dicyclohexylammonium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-](/img/structure/B6593592.png)





